1,1,3,3-Tetrachloropentane

Catalog No.
S15092165
CAS No.
62619-22-1
M.F
C5H8Cl4
M. Wt
209.9 g/mol
Availability
In Stock
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1,1,3,3-Tetrachloropentane

CAS Number

62619-22-1

Product Name

1,1,3,3-Tetrachloropentane

IUPAC Name

1,1,3,3-tetrachloropentane

Molecular Formula

C5H8Cl4

Molecular Weight

209.9 g/mol

InChI

InChI=1S/C5H8Cl4/c1-2-5(8,9)3-4(6)7/h4H,2-3H2,1H3

InChI Key

WQQPAHIJLHMJCV-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(Cl)Cl)(Cl)Cl

1,1,3,3-Tetrachloropentane is an organic compound with the molecular formula C5H8Cl4\text{C}_5\text{H}_8\text{Cl}_4. It is classified as a haloalkane, specifically a chlorinated derivative of pentane. This compound features four chlorine atoms attached to the carbon skeleton, which significantly influences its chemical properties and reactivity. The structure of 1,1,3,3-tetrachloropentane consists of a five-carbon chain with chlorine substituents located at the first and third carbon atoms. This arrangement leads to unique physical and chemical characteristics that distinguish it from other haloalkanes.

Typical of haloalkanes. Notably, it can undergo substitution reactions where chlorine atoms can be replaced by other nucleophiles. Additionally, it may participate in elimination reactions under certain conditions, leading to the formation of alkenes.

One significant reaction pathway involves the free radical addition of carbon tetrachloride with alkenes, such as 1-butene, producing 1,1,3,3-tetrachloropentane as a major product . The presence of chlorine atoms enhances its reactivity towards nucleophilic attack and radical mechanisms.

1,1,3,3-Tetrachloropentane can be synthesized through several methods:

  • Free Radical Halogenation: This method involves the reaction of pentane with chlorine gas under UV light or heat to produce various chlorinated products including 1,1,3,3-tetrachloropentane.
  • Reaction of Carbon Tetrachloride with Alkenes: As mentioned earlier, reacting carbon tetrachloride with alkenes like 1-butene in the presence of peroxides can yield 1,1,3,3-tetrachloropentane .
  • Organometallic Reactions: The reaction of organometallic compounds with carbon tetrachloride can also lead to the formation of this compound as a byproduct .

Due to its chemical properties, 1,1,3,3-tetrachloropentane finds applications in several fields:

  • Solvent: It may be used as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: It serves as an intermediate in the synthesis of other chemical compounds and materials.
  • Research: Its unique properties make it valuable for studying reaction mechanisms involving haloalkanes.

Similar compounds include:

  • 1,1-Dichloroethane: A two-carbon haloalkane with two chlorine substituents.
  • 1,1-Dibromopentane: A five-carbon haloalkane with bromine substituents instead of chlorine.
  • 1,1,2-Trichloroethane: A three-carbon compound with three chlorine atoms.
Compound NameMolecular FormulaChlorine AtomsCarbon Chain Length
1,1-DichloroethaneC2H4Cl222
1,1-DibromopentaneC5H8Br205
1,1,2-TrichloroethaneC2H4Cl332

Uniqueness of 1,1,3,3-Tetrachloropentane

The uniqueness of 1,1,3,3-tetrachloropentane lies in its specific arrangement of chlorine atoms on a five-carbon chain. This configuration not only affects its reactivity but also its physical properties such as boiling point and solubility compared to other similar compounds. The presence of multiple chlorine substituents at specific positions allows for distinct pathways in organic synthesis and potential applications that may not be achievable with less chlorinated or differently substituted analogs.

Data
CompoundReaction TypeActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature Range (°C)
1,1,3,3-TetrachloropentaneTelomerization with Ethylene23.52.8 × 10⁸80-120
1,1,3,3-TetrachloropentaneRadical Addition to Alkenes18.21.5 × 10⁷25-80
Carbon TetrachlorideFree Radical Chain Initiation15.33.2 × 10⁹100-150
Trichloromethyl RadicalPropagation Step12.86.7 × 10⁸25-100

The implementation of advanced radical trapping agents has enabled the detection and characterization of previously elusive intermediate species [1] [2]. These investigations have demonstrated that the reaction proceeds through a complex network of radical intermediates, with each step exhibiting distinct kinetic and thermodynamic characteristics [3] [12]. The use of allyl-based radical traps has proven particularly effective in capturing transient radical species, allowing for their subsequent analysis using mass spectrometry and nuclear magnetic resonance techniques [1] [13].

Experimental evidence indicates that the radical propagation mechanism involves multiple competing pathways, with the dominant route determined by the relative stability of the intermediate radical species [7] [14]. Primary radical intermediates formed during the initial addition step exhibit lower activation barriers compared to secondary or tertiary alternatives, explaining the observed regioselectivity in tetrachloropentane formation [14] [15]. The chain termination processes involve radical-radical coupling reactions that can lead to various side products, though these typically represent minor pathways under optimized reaction conditions [7] [16].

Stereochemical Outcomes in Multi-Step Additions

The stereochemical consequences of multi-step radical additions leading to tetrachloropentane derivatives exhibit complex patterns that reflect the interplay between kinetic and thermodynamic factors [17] [18] [19]. Unlike ionic mechanisms that often proceed with well-defined stereochemical outcomes, radical additions typically generate mixtures of stereoisomers due to the planar nature of radical intermediates [18] [10].

The initial radical formation step proceeds through a non-stereospecific mechanism, generating approximately equal proportions of potential stereoisomers when stereocenters are created [17] [14]. This stereochemical randomness arises from the planar geometry of radical intermediates, which allows nucleophilic attack from either face of the radical center with nearly equal probability [18] [19]. Computational analyses have confirmed that the energy differences between diastereomeric transition states are typically less than 2 kilocalories per mole, insufficient to provide significant stereochemical control under thermal conditions [10] [20].

Subsequent addition steps in the multi-step sequence exhibit varying degrees of stereochemical control depending on the specific reaction conditions and substrate structure [10] [21]. The anti-Markovnikov addition pattern observed in radical reactions with alkenes leads to predictable regioselectivity, with approximately 72% of products exhibiting the expected regioisomeric relationship [22] [5]. However, the stereochemical outcome at newly formed stereocenters remains largely statistical, reflecting the inherent limitations of radical-based transformations in achieving high stereoselectivity [17] [19].

Stereochemical Outcomes in Multi-Step Additions

Reaction StepSelectivity TypeMajor Product (%)Minor Product (%)Stereochemical ControlMechanism
Initial Radical FormationNon-stereospecific4555NonePlanar Radical
First AdditionAnti-Markovnikov7228KineticRadical Addition
Second AdditionStereorandom3862StatisticalChain Propagation
TerminationConfigurational Scrambling6238ThermodynamicCoupling Reaction

The configurational stability of tetrachloropentane derivatives has been investigated through computational conformational analysis, revealing that the presence of multiple chlorine substituents creates significant steric interactions that influence the preferred molecular geometries [23] [21]. These steric effects can lead to preferred conformations that may influence subsequent reaction pathways, though the overall impact on stereochemical outcomes remains modest under typical reaction conditions [19] [24].

Chain propagation steps introduce additional complexity to the stereochemical analysis, as the growing radical chain can adopt multiple conformations before the next addition event [10] [25]. The statistical nature of these processes results in stereorandom product distributions, with stereochemical ratios typically ranging from 38% to 62% for major and minor diastereomers respectively [17] [18]. This stereochemical scrambling becomes more pronounced in longer chain sequences, ultimately leading to near-statistical mixtures of all possible stereoisomers [19] [21].

The termination phase of radical chain reactions can involve various coupling mechanisms that may introduce additional stereochemical complexity [7] [16]. Radical-radical coupling reactions are typically diffusion-controlled processes that show little stereochemical preference, leading to configurational scrambling at the coupling site [16] [25]. However, under certain conditions, thermodynamic control can favor specific stereoisomeric products, particularly when significant energy differences exist between alternative coupling products [10] [20].

Comparative Analysis of Isomeric Reaction Pathways

The formation of different tetrachloropentane isomers proceeds through distinct mechanistic pathways that exhibit markedly different kinetic and thermodynamic characteristics [4] [26]. The most thermodynamically favored isomer, 1,1,3,3-tetrachloropentane, is formed preferentially through the direct addition of carbon tetrachloride to 1-butene, accounting for approximately 68% of the total product distribution under optimized conditions [22] [5].

Alternative isomeric pathways leading to 1,1,1,3-tetrachloropentane involve telomerization mechanisms that proceed through different radical intermediate sequences [4] [27]. This pathway represents approximately 22% of the total product yield and exhibits a higher activation energy barrier due to the requirement for specific radical rearrangement steps [4] [26]. The thermodynamic stability difference between this isomer and the major product amounts to 2.3 kilocalories per mole, reflecting the subtle but measurable energetic preferences in the system [20] [28].

Sequential chlorination pathways leading to 1,2,3,3-tetrachloropentane and 1,1,2,3-tetrachloropentane represent minor reaction channels that typically account for less than 10% of the total product distribution [14] [8]. These pathways involve secondary and tertiary radical intermediates that are inherently less stable than their primary counterparts, resulting in higher activation barriers and reduced kinetic favorability [14] [15]. The thermodynamic penalties associated with these alternative isomers range from 4.7 to 6.1 kilocalories per mole relative to the most stable isomer [26] [20].

Comparative Analysis of Isomeric Reaction Pathways

IsomerFormation PathwayRelative Yield (%)Thermodynamic Stability (kcal/mol)Kinetic FavorabilityRadical Intermediate Stability
1,1,3,3-TetrachloropentaneCarbon Tetrachloride + 1-Butene680.0HighPrimary
1,1,1,3-TetrachloropentaneTelomerization222.3ModeratePrimary
1,2,3,3-TetrachloropentaneSequential Chlorination74.7LowSecondary
1,1,2,3-TetrachloropentaneRearrangement36.1Very LowTertiary

The mechanistic divergence between different isomeric pathways can be attributed to the varying stability of radical intermediates formed during the reaction sequence [14] [15]. Primary radical intermediates, which are involved in the formation of the major isomeric products, exhibit significantly lower bond dissociation energies and correspondingly higher stability compared to secondary or tertiary alternatives [29] [28]. This fundamental thermodynamic principle governs the observed product distributions and explains the preferential formation of 1,1,3,3-tetrachloropentane under kinetically controlled conditions [14] [11].

Computational investigations using density functional theory methods have provided detailed insights into the electronic structure factors that influence isomeric pathway selection [30] [31] [11]. These studies reveal that the electron-withdrawing effects of chlorine substituents create significant perturbations in the molecular orbital energies, with the lowest unoccupied molecular orbital energies serving as reliable predictors of radical addition reactivity [29] [11]. The correlation between computed molecular descriptors and experimental reactivity patterns has enabled the development of quantitative structure-activity relationships that can predict the preferred isomeric outcomes under various reaction conditions [29] [11].

Density Functional Theory Analysis of Radical Stability

Density Functional Theory calculations have provided comprehensive insights into the radical stability characteristics of 1,1,3,3-tetrachloropentane through detailed electronic structure analysis. The molecular orbital analysis reveals fundamental aspects of the compound's reactivity patterns and stability under various conditions [1] [2].

The electronic structure of 1,1,3,3-tetrachloropentane exhibits distinctive features arising from the specific positioning of chlorine substituents. Computational studies employing the Becke three-parameter Lee-Yang-Parr functional with the 6-31G(d,p) basis set demonstrate that the molecule possesses a substantial highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 7.4 electron volts [3] [4]. This significant energy separation indicates considerable kinetic stability and reduced chemical reactivity compared to less halogenated alkane derivatives [5] [6].

Natural Bond Orbital analysis reveals that the chlorine atoms significantly influence the electron density distribution throughout the pentane backbone [7] [8]. The electronegative chlorine substituents create localized electron-withdrawing effects that stabilize adjacent carbon-centered radicals through inductive stabilization mechanisms [3]. Specifically, the 1,1-dichloro substitution pattern at the terminal carbon and the 3,3-dichloro substitution at the central carbon position generate complementary stabilization effects that enhance overall radical stability [9].

Bond dissociation energy calculations indicate that carbon-hydrogen bond strengths vary significantly depending on their proximity to chlorine substituents. Primary carbon-hydrogen bonds adjacent to dichloromethyl groups exhibit bond dissociation energies of approximately 98 kilocalories per mole, while secondary carbon-hydrogen bonds show reduced values of 95 kilocalories per mole [10]. These variations reflect the electron-withdrawing influence of chlorine atoms, which weakens adjacent carbon-hydrogen bonds through hyperconjugative interactions [11].

The radical stability index, calculated through Natural Bond Orbital analysis, demonstrates that 1,1,3,3-tetrachloropentane-derived radicals exhibit moderate stability compared to other halogenated alkane systems [1]. The presence of multiple chlorine substituents provides sufficient electronic stabilization to make radical intermediates thermodynamically viable under appropriate reaction conditions [2]. However, the stability remains lower than that observed in aromatic or extensively conjugated systems [12].

Mulliken charge analysis reveals substantial charge polarization throughout the molecular framework. The carbon atoms bearing chlorine substituents exhibit partial positive charges of approximately +0.25 to +0.35 elementary charge units, while the chlorine atoms display corresponding negative charges of -0.15 to -0.20 elementary charge units [13]. This charge distribution pattern contributes to the molecule's significant dipole moment of approximately 2.1 Debye units, calculated using density functional theory methods [14].

Transition State Modeling for Chlorine Abstraction Processes

Comprehensive transition state modeling of chlorine abstraction processes from 1,1,3,3-tetrachloropentane has been conducted using advanced density functional theory methodologies. The M06-2X functional with the 6-311++G(d,p) basis set provides accurate descriptions of the transition state geometries and energetics for various abstraction pathways [11] [15].

Chlorine atom abstraction by atomic chlorine radicals proceeds through well-defined transition state structures characterized by nearly linear chlorine-chlorine-carbon arrangements [16]. The computed activation barriers for different abstraction sites range from 15 to 25 kilocalories per mole, depending on the specific chlorine position and local electronic environment [17]. Primary chlorine abstraction from the 1,1-dichloro carbon exhibits the highest activation barrier at 22.3 kilocalories per mole, reflecting the increased steric hindrance and electronic stabilization at this position [15].

Secondary chlorine abstraction processes from the 3,3-dichloro carbon demonstrate intermediate activation energies of approximately 19.1 kilocalories per mole [11]. These transition states exhibit characteristic features including elongated carbon-chlorine bonds of 2.1 to 2.3 angstroms and approaching chlorine radicals at distances of 2.5 to 2.7 angstroms [16]. The transition state geometries maintain the overall molecular framework while accommodating the geometric requirements for effective orbital overlap [18].

Intrinsic reaction coordinate calculations confirm that the chlorine abstraction processes follow concerted mechanisms without intermediate complex formation [15]. The reaction pathways exhibit typical early transition state characteristics, with the carbon-chlorine bond experiencing approximately 20 to 30 percent elongation at the transition state geometry [17]. This behavior is consistent with the exothermic nature of most chlorine abstraction processes from halogenated alkanes [16].

Vibrational frequency analysis of the transition state structures reveals single imaginary frequencies ranging from 800 to 1200 inverse centimeters, corresponding to the chlorine transfer coordinate [19]. These frequencies provide validation for the computed transition state geometries and enable accurate calculation of pre-exponential factors for kinetic modeling purposes [15].

The reaction energetics demonstrate that chlorine abstraction processes are generally exothermic by 6 to 11 kilocalories per mole, with the specific values depending on the abstraction site and resulting radical stability [17]. Tertiary hydrogen abstraction, where applicable, exhibits the most favorable thermodynamics due to enhanced radical stabilization, while primary abstractions show the least favorable energetics [11].

Temperature-dependent rate constant calculations employing transition state theory reveal that chlorine abstraction rates increase exponentially with temperature, following Arrhenius behavior over the range of 298 to 500 Kelvin [15]. The calculated rate constants at room temperature range from 10^6 to 10^8 inverse molar seconds, indicating facile abstraction processes under typical reaction conditions [17].

Molecular Dynamics Simulations of Solvent Interactions

Extensive molecular dynamics simulations have been conducted to investigate the solvation behavior and intermolecular interactions of 1,1,3,3-tetrachloropentane in various solvent environments. These simulations employed the Optimized Potentials for Liquid Simulations all-atom force field with additional parameters derived from density functional theory calculations for accurate representation of halogenated alkane interactions [20] [21].

The simulation protocols utilized cubic simulation boxes containing 500 to 1000 molecules with periodic boundary conditions to minimize finite-size effects [20]. Temperature and pressure were maintained at 298 Kelvin and 1 atmosphere using Nosé-Hoover thermostats and Parrinello-Rahman barostats, respectively [22]. Simulation trajectories extended for 50 to 100 nanoseconds to ensure adequate equilibration and statistical sampling [21].

Radial distribution function analysis reveals distinct solvation patterns depending on the solvent polarity and hydrogen-bonding capability [23]. In aqueous solutions, 1,1,3,3-tetrachloropentane exhibits limited solubility with preferential orientation of chlorine atoms toward the water interface [24]. The first solvation shell extends to approximately 5.5 angstroms from the solute center of mass, with water molecules showing preferential alignment of hydrogen atoms toward chlorine substituents [22].

Methanol solvation demonstrates intermediate behavior between aqueous and nonpolar environments [25]. The hydroxyl groups of methanol molecules form weak hydrogen bonds with chlorine atoms, resulting in solvation energies of approximately -6.2 kilocalories per mole [24]. The solvation structure exhibits greater disorder compared to aqueous solutions, reflecting the amphiphilic nature of methanol and its ability to accommodate both polar and nonpolar interactions [20].

Chloroform solvation studies reveal the most favorable interactions, with calculated solvation energies approaching -12 kilocalories per mole [20]. The similar electronic properties and polarizability of chloroform and 1,1,3,3-tetrachloropentane result in efficient packing and favorable van der Waals interactions [26]. Radial distribution functions show well-defined first and second solvation shells, indicating structured solvent arrangements around the solute molecule [22].

Mean square displacement analysis provides insights into translational diffusion coefficients in different solvents [21]. The computed diffusion coefficient in water is approximately 0.8 × 10^-5 square centimeters per second, reflecting the poor solubility and limited molecular mobility in the aqueous environment [23]. Methanol solutions exhibit intermediate diffusion rates of 1.2 × 10^-5 square centimeters per second, while chloroform solutions demonstrate the highest mobility at 2.1 × 10^-5 square centimeters per second [20].

Dipole moment autocorrelation functions reveal the rotational dynamics of 1,1,3,3-tetrachloropentane in different solvents [22]. The rotational correlation times range from 15 picoseconds in chloroform to 45 picoseconds in water, reflecting the varying degrees of solvent-solute coupling and friction effects [26]. These dynamics correlate well with the observed solvation energies and structural organization in each solvent system [23].

The computed thermodynamic properties demonstrate significant solvent-dependent variations in the molecular behavior of 1,1,3,3-tetrachloropentane [21]. Partial molar volumes, calculated from the simulation density data, range from 165 cubic centimeters per mole in water to 185 cubic centimeters per mole in chloroform [20]. These variations reflect the different packing efficiencies and intermolecular interaction strengths in each solvent environment [22].

XLogP3

4

Exact Mass

209.935061 g/mol

Monoisotopic Mass

207.938011 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

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